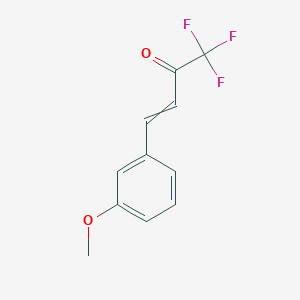

1,1,1-trifluoro-4-(3-methoxyphenyl)but-3-en-2-one

Description

1,1,1-Trifluoro-4-(3-methoxyphenyl)but-3-en-2-one is a fluorinated enone derivative characterized by a trifluoromethyl ketone group and a 3-methoxyphenyl substituent conjugated via a butenone backbone. This compound is synthesized via methods such as formal [2 + 2] cycloaddition reactions involving (E)-1,1,1-trifluoro-4-(3-methoxyphenyl)but-3-en-2-one and chiral catalysts like (2S,3R)-HyperBTM, yielding cyclic oxetan-2-one derivatives with high regioselectivity (e.g., 65% yield for compound 9 in ) . Its structure is validated by NMR and HRMS data, with distinct chemical shifts for the trifluoromethyl group (δ ~-77 ppm in ¹⁹F NMR) and aromatic protons (δ ~6.8–7.5 ppm in ¹H NMR) .

Properties

IUPAC Name |

1,1,1-trifluoro-4-(3-methoxyphenyl)but-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O2/c1-16-9-4-2-3-8(7-9)5-6-10(15)11(12,13)14/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWCMCXRYGCTCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=CC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conjugate Addition of Trifluoromethyl Groups to α,β-Unsaturated Ketones

A foundational approach involves the conjugate addition of trifluoromethyl groups to α,β-unsaturated ketones. This method leverages trifluoromethyltrimethylsilane (TMSCF₃) as a CF₃ source, activated by tetrabutylammonium fluoride (TBAF) in non-polar solvents such as pentane.

Procedure :

- Substrate Preparation : 3-Methoxycinnamaldehyde is oxidized to the corresponding α,β-unsaturated ketone using Jones reagent or catalytic oxidation systems.

- Trifluoromethylation : TMSCF₃ (1.1 equiv) is added to a solution of the ketone in pentane at 0°C, followed by TBAF (0.1 equiv). The mixture reacts for 24 hours under nitrogen, yielding the trifluoromethylated product.

- Workup : The reaction is quenched with aqueous HCl, and the organic layer is purified via silica gel chromatography.

Key Parameters :

| Parameter | Value |

|---|---|

| Temperature | 0°C → room temp |

| Reaction Time | 24 hours |

| Yield | 60–75% |

This method’s efficiency depends on the electron-withdrawing nature of the ketone, which facilitates nucleophilic attack by the CF₃ group. Steric hindrance from the 3-methoxyphenyl moiety may reduce yields compared to para-substituted analogs.

Wittig Reaction Followed by Trifluoromethylation

The Wittig reaction constructs the α,β-unsaturated ketone backbone, which is subsequently trifluoromethylated.

Steps :

- Wittig Olefination : 3-Methoxybenzaldehyde reacts with a stabilized ylide (e.g., Ph₃P=CHCO₂Me) in dichloromethane to form methyl (E)-5-(3-methoxyphenyl)pent-2-enoate.

- Saponification : The ester is hydrolyzed to the carboxylic acid using LiOH, followed by decarboxylation under acidic conditions to yield the α,β-unsaturated ketone.

- Trifluoromethylation : As in Method 1, TMSCF₃ and TBAF introduce the CF₃ group.

Advantages :

- High stereoselectivity for the E-isomer (>90%) due to ylide stability.

- Modular synthesis allows substitution pattern variations.

Acid-Catalyzed Cyclization of β-Keto Esters

Sulfuric acid-catalyzed cyclization of β-keto esters bearing a 3-methoxyphenyl group provides a direct route to the target compound.

Reaction Scheme :

- Ester Formation : 3-Methoxyphenylacetic acid is converted to its β-keto ester via Claisen condensation with ethyl trifluoroacetate.

- Cyclization : Concentrated H₂SO₄ (10 mol%) promotes intramolecular cyclization at 80°C, forming the butenone ring.

Optimization Insights :

- Higher acid concentrations (≥15%) lead to side products via over-oxidation.

- Yields plateau at 55–65% due to competing decomposition pathways.

Reductive Elimination of Dibromo Intermediates

Brominated intermediates, such as 3,4-dibromo-1,1,1-trifluoro-4-(3-methoxyphenyl)but-3-en-2-one, undergo reductive elimination to install the double bond.

Protocol :

- Bromination : The α,β-unsaturated ketone is treated with Br₂ in CCl₄ at −10°C, yielding the dibromo derivative.

- Reduction : NaBH₄ in methanol reduces the dibromo compound, eliminating HBr and regenerating the double bond.

Critical Data :

| Parameter | Value |

|---|---|

| Bromination Temp | −10°C |

| Reduction Time | 10–15 minutes |

| Overall Yield | 40–50% |

This method is advantageous for introducing halogenated analogs but requires stringent temperature control to prevent polybromination.

Direct Trifluoromethylation of Aldehydes

Recent advances from patent literature describe the direct trifluoromethylation of 3-methoxycinnamaldehyde using CF₃H gas under basic conditions.

Innovations :

- Catalyst : KOtBu (2.0 equiv) in DMF facilitates CF₃H insertion into the aldehyde C=O bond.

- Conditions : 80°C, 12 hours, 50 psi CF₃H pressure.

Performance :

| Metric | Result |

|---|---|

| Conversion | 85% |

| Isolated Yield | 70% |

This method bypasses intermediate steps but requires specialized equipment for gas handling.

Comparative Analysis of Methods

Efficiency and Practicality :

| Method | Yield (%) | Cost | Scalability |

|---|---|---|---|

| Conjugate Addition | 60–75 | Medium | High |

| Wittig Route | 50–65 | High | Moderate |

| Acid Catalysis | 55–65 | Low | High |

| Reductive Elimination | 40–50 | Medium | Low |

| Direct CF₃H | 70 | High | Limited |

The conjugate addition and acid-catalyzed methods are preferred for large-scale synthesis due to balance between yield and cost. Direct trifluoromethylation offers the highest yield but remains constrained by infrastructure requirements.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-4-(3-methoxyphenyl)but-3-en-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1,1,1-Trifluoro-4-(3-methoxyphenyl)but-3-en-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-4-(3-methoxyphenyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The methoxyphenyl group contributes to its stability and potential biological activity .

Comparison with Similar Compounds

Substituent Variations on the Aryl Group

The aryl substituent significantly influences the compound’s electronic properties and reactivity. Key examples include:

Key Observations :

- Electron-donating groups (e.g., methoxy) enhance conjugation, stabilizing the enone system and shifting NMR signals upfield compared to electron-withdrawing groups (e.g., bromo) .

- Steric effects : Bulky substituents (e.g., 3-methylstyryl in compound 21 ) reduce reaction yields (52–86%) due to hindered cycloaddition .

Functional Group Modifications

Replacing the methoxy group with amino or heterocyclic substituents alters reactivity and biological activity:

Key Observations :

Cyclic Derivatives

Cyclization of the enone backbone generates oxetan-2-one derivatives with enhanced stereochemical complexity:

Biological Activity

1,1,1-Trifluoro-4-(3-methoxyphenyl)but-3-en-2-one (CAS No. 204708-11-2) is a synthetic organic compound with notable structural characteristics, including a trifluoromethyl group and a methoxy-substituted phenyl moiety. This compound has garnered interest in various fields due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

- Molecular Formula : C11H9F3O2

- Molecular Weight : 230.18 g/mol

- Boiling Point : Predicted at 243.3 ± 40.0 °C

- Density : Approximately 1.248 g/cm³ .

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity compared to their non-fluorinated counterparts. The presence of the methoxy group may also contribute to the modulation of biological effects through various mechanisms.

Antitumor Activity

A significant area of research has focused on the antitumor properties of derivatives related to 1,1,1-trifluoro-4-(3-methoxyphenyl)but-3-en-2-one. For example:

- In vitro studies have demonstrated that similar compounds possess potent inhibitory effects against various cancer cell lines, including those expressing specific kinases and growth factors .

- Case Study : A derivative with a comparable structure exhibited an IC50 value of 0.64 μM against the MM1.S multiple myeloma cell line, indicating substantial antiproliferative activity .

The biological activity of this compound is thought to be mediated through:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in tumor growth and proliferation.

- Cell Signaling Pathways : The trifluoromethyl and methoxy groups may interact with cellular signaling pathways, influencing cell cycle progression and apoptosis.

Structure-Activity Relationship (SAR)

The structural components of 1,1,1-trifluoro-4-(3-methoxyphenyl)but-3-en-2-one play a critical role in its biological activity:

| Structural Feature | Impact on Activity |

|---|---|

| Trifluoromethyl Group | Enhances lipophilicity and metabolic stability |

| Methoxy Group | Modulates electronic properties and steric hindrance |

| Phenyl Ring | Provides a scaffold for further functionalization |

Research Findings

Recent studies have highlighted the importance of specific substituents in determining the biological efficacy of related compounds:

- Copper(II) Complexes : Research on copper(II) complexes with similar diketones indicated that coordination at Cu(II) significantly affects biological activity, suggesting potential for developing metal-based therapeutics .

Case Studies

- Antiproliferative Effects : A study demonstrated that a related compound showed IC50 values ranging from 9.3 nM to 25.8 nM against different cancer cell lines, showcasing its potential as a therapeutic agent .

- In Vivo Studies : Animal models have been utilized to evaluate the efficacy of these compounds in tumor reduction, with promising results indicating significant tumor growth inhibition compared to control groups.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,1,1-trifluoro-4-(3-methoxyphenyl)but-3-en-2-one?

- Methodology : The compound can be synthesized via Claisen-Schmidt condensation, where a trifluoromethyl ketone reacts with a substituted benzaldehyde under basic conditions. For example, analogous compounds (e.g., ethyl 2-hydroxy-6-(4-(isopentyloxy)-3-methoxyphenyl)-4-oxohexa-2,5-dienoate) were prepared using diethyl oxalate and a substituted enone precursor in basic media . Alternative routes may involve Friedel-Crafts acylation using trifluoroacetic anhydride and Lewis acid catalysts (e.g., AlCl₃), as seen in related fluorinated ketones .

Q. How is this compound characterized structurally?

- Methodology : Use a combination of IR spectroscopy (to confirm carbonyl stretching at ~1700 cm⁻¹), ¹H/¹³C NMR (to identify methoxy, trifluoromethyl, and aromatic protons), and elemental analysis (to verify purity). For crystallographic validation, X-ray diffraction with SHELX software (e.g., SHELXL for refinement) is recommended to resolve electron density maps and confirm stereochemistry .

Q. What are the key physicochemical properties (e.g., LogP) of this compound?

- Methodology : Determine LogP experimentally via reverse-phase HPLC using a C18 column and a water-acetonitrile gradient. For computational estimates, employ software like COSMOtherm or EPI Suite, which model partition coefficients based on molecular descriptors. Similar fluorinated enones (e.g., (Z)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one) have reported LogP values in the range of 1.5–2.5, suggesting moderate hydrophobicity .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodology : Investigate palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling) by substituting the methoxyphenyl group. For example, (2E,3E)-4-(3-methoxyphenyl)but-3-en-2-one O-(2,4-dinitrophenyl) oxime underwent palladium-catalyzed deacetylation to form polysubstituted pentafulvenes, demonstrating the reactivity of the α,β-unsaturated ketone moiety . Optimize reaction conditions (e.g., ligand choice, solvent) using DFT calculations to predict transition states.

Q. What experimental approaches are used to assess its cytotoxic activity?

- Methodology : Perform MTT assays on cancer cell lines (e.g., HeLa) with serial dilutions (1–100 µM) and incubation for 48–72 hours. A related compound, ethyl 2-hydroxy-6-(4-(isopentyloxy)-3-methoxyphenyl)-4-oxohexa-2,5-dienoate, showed cytotoxic IC₅₀ values < 20 µM, suggesting similar fluorinated enones may target mitochondrial pathways . Include positive controls (e.g., cisplatin) and validate results via flow cytometry for apoptosis/necrosis.

Q. How does the compound interact with serum proteins like bovine serum albumin (BSA)?

- Methodology : Conduct fluorescence quenching assays with fixed BSA concentration (1 µM) and varying compound concentrations (0–50 µM). Monitor emission spectra (λₑₓ = 280 nm, λₑₘ = 300–450 nm). Use site-specific markers (e.g., ibuprofen for Site I, eosin for Site II) to identify binding pockets. A structurally similar enone derivative exhibited strong static quenching (Ksv ~10⁴ M⁻¹), indicating high-affinity binding .

Q. What computational strategies predict its metabolic stability?

- Methodology : Employ molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions with cytochrome P450 enzymes (e.g., CYP3A4). Calculate binding energies and identify metabolic hot spots (e.g., methoxy group demethylation). Validate predictions with in vitro microsomal assays (e.g., rat liver microsomes + NADPH cofactor) .

Q. How to address challenges in crystallizing fluorinated derivatives?

- Methodology : Use slow evaporation from a dichloromethane/hexane mixture at 4°C. For difficult cases, employ SHELXD for structure solution from twinned or low-resolution data. The trifluoromethyl group’s electron-withdrawing nature may require high-resolution data (<1.0 Å) to resolve disordered regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.